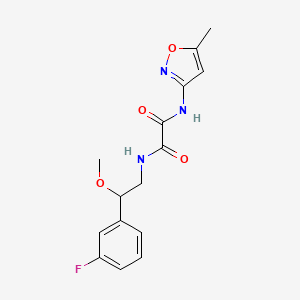

N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

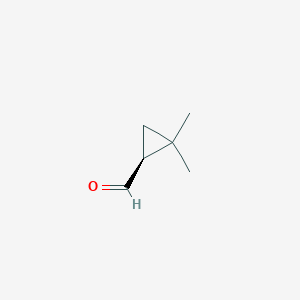

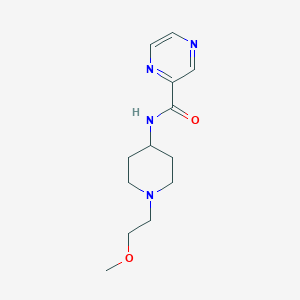

N-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride, also known as DMDD, is a chemical compound that has been studied for its potential therapeutic applications. DMDD is a derivative of the naturally occurring amino acid, L-proline, and is used in the synthesis of various pharmaceuticals. It is a white powder that is soluble in water and has a melting point of 220-222 °C. DMDD has been studied for its potential use in the treatment of a variety of medical conditions, including depression, anxiety, and pain.

Scientific Research Applications

Schiff Base Compounds and Crystal Structure Analysis

Research on Schiff base compounds derived from dimethoxybenzaldehyde, including the characterization of Schiff bases like N,N′-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate, highlights their structural significance. Such compounds are synthesized and characterized through elemental analysis, FT-IR, and 1H NMR spectroscopy, with their crystal structures determined by single crystal X-ray diffraction. These studies provide foundational knowledge on the molecular configurations and potential applications of related compounds in material science and organic chemistry (Khalaji et al., 2013).

Synthetic Technology and Organic Intermediates

The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis widely used in medicine, pesticide, and chemical fields, indicates the utility of similar compounds in synthesizing valuable intermediates. This particular process demonstrates the relevance of such compounds in facilitating efficient, low-cost, and environmentally friendly production processes in the chemical industry (Wang Ling-ya, 2015).

Therapeutic Potential and Alzheimer's Therapy

Tetrahydrosalens and their glycosylated forms have been evaluated for their potential use as Alzheimer's disease therapeutics. These compounds exhibit significant affinity for metal ions, which is crucial in competing with the amyloid-beta peptide for metal ions in the brain, a strategy that holds promise for chelation therapy in Alzheimer's disease. Such research underscores the potential therapeutic applications of related compounds in neurodegenerative diseases (Storr et al., 2009).

Antifungal, Antibiotic, and Antiviral Activity

The preparation of hexahydropyrimidines, through reactions involving various aldehydes with specific diamines, indicates the exploration of these compounds for potential antifungal, antibiotic, and antiviral activities. This line of research points to the biomedical applications of such compounds, highlighting their potential in developing new therapeutic agents (Billman & Dorman, 1962).

N-Protecting Groups in Organic Synthesis

The use of the 3,4-dimethoxybenzyl group as an N-protecting group in the synthesis of thiazetidine derivatives demonstrates its utility in organic synthesis, particularly in enhancing the efficiency and selectivity of synthetic pathways. Such applications are crucial for the development of complex organic molecules with potential pharmaceutical applications (Grunder-Klotz & Ehrhardt, 1991).

properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTCZTNZSSFDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C(=CC=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-(hydroxymethyl)but-3-enyl]carbamate](/img/structure/B2735521.png)

![ethyl 2-(5-phenyloxazole-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2735522.png)

![(4E)-5-(3,4-Dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2735523.png)

![2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2735529.png)

![4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B2735530.png)

![2-[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanylacetic acid](/img/structure/B2735539.png)